molecular formula C24H12BClN6 B3068306 Boron subphthalocyanine chloride CAS No. 36530-06-0

Boron subphthalocyanine chloride

Cat. No.: B3068306
CAS No.: 36530-06-0
M. Wt: 430.7 g/mol
InChI Key: IFJKCEPOUBWFFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boron subphthalocyanine chloride typically involves the cyclization of phthalonitriles in the presence of boron(III) salts . One common method is the reaction of boron trichloride with phthalonitrile under reflux conditions, which leads to the formation of this compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of larger reactors and more efficient purification techniques to ensure high yields and purity of the final product .

Properties

IUPAC Name

12-chloro-2,11,13,22,30,31-hexaza-12-boraoctacyclo[21.6.1.110,14.03,11.04,9.013,21.015,20.024,29]hentriaconta-1,3,5,7,9,14(31),15,17,19,21,23(30),24,26,28-tetradecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12BClN6/c26-25-31-21-15-9-3-5-11-17(15)23(31)30-24-18-12-6-4-10-16(18)22(32(24)25)29-20-14-8-2-1-7-13(14)19(27-20)28-21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKCEPOUBWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12BClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boron subphthalocyanine chloride
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Customer
Q & A

Q1: What is the molecular formula and weight of Boron subphthalocyanine chloride (SubPc)?

A1: The molecular formula of this compound is C24H12BClN6. Its molecular weight is 434.67 g/mol.

Q2: What are the key spectroscopic characteristics of SubPcs?

A2: SubPcs display strong absorption in the visible region (550-650 nm) due to their extended π-conjugation. [] This intense absorption, termed the Q-band, makes them efficient light absorbers for OPV applications. [, ] Additionally, they exhibit characteristic peaks in NMR (1H, 13C, 11B, 19F) and IR spectra, useful for structural characterization. [, ]

Q3: How does the performance of SubPc-based OPVs vary with different donor materials?

A3: Studies show that the choice of donor material significantly impacts SubPc-based OPV performance. For instance, devices using vacuum-deposited α-6T as the donor generally outperform those using solution-cast P3HT, although both materials exhibit similar performance trends. [] Additionally, the use of C70 as an acceptor instead of C60 has been shown to improve the performance of SubPc-based OPVs, primarily due to C70’s higher absorption coefficient and wider absorption band. []

Q4: How does thermal treatment affect the morphology and performance of SubPc thin films in OPVs?

A4: Annealing SubPc films at specific temperatures, such as 100°C, can enhance their crystallinity and improve the overall performance of the OPV device. This improvement is attributed to increased optical absorption and a more ordered morphology, facilitating better charge transport. []

Q5: How do SubPc thin films behave in double-layer structures with other organic semiconductors?

A5: SubPc thin films exhibit interesting behavior in double-layer structures. For example, in a SubPc/CuPc structure, the underlying SubPc layer acts as a morphological template for the CuPc layer, influencing its grain size. [, ]

Q6: How do SubPcs interact with metal ions at interfaces?

A6: Research demonstrates the ability of SubPcs to interact with metal ions at interfaces. For example, thioether-derivatized SubPcs can form aggregates in the presence of palladium(II) ions at a toluene-water interface. [, ] This interaction leads to the formation of either H-aggregates or J-aggregates depending on the specific SubPc derivative.

Q7: Can SubPcs be used as tags for studying biomolecular interactions?

A7: Yes, SubPcs can be used as marker tags for investigating interactions with biomolecules. For example, SubPc-tagged testosterone was successfully employed to study its binding behavior with human serum albumin at a liquid/liquid interface. []

Q8: How is computational chemistry used to study the electronic and geometric properties of SubPcs?

A8: Density functional theory (DFT) calculations are often employed to investigate the electronic structure and geometry of SubPcs and their derivatives. These calculations provide insights into their HOMO-LUMO levels, redox potentials, and molecular orbital distributions, which are crucial for understanding their optoelectronic properties. [, , ]

Q9: Have molecular dynamics simulations been used to study SubPc-based systems?

A9: Yes, molecular dynamics simulations have been used to study the stability of SubPc-based heterojunctions, particularly those involving MOFs. For example, simulations on a SubPc-Br/UiO-66 heterojunction revealed the significant contribution of B-O-Zr bonds and van der Waals forces to its stability. []

Q10: How do modifications to the SubPc structure, like axial substitution, impact its properties?

A10: Axial substitution on the boron atom significantly influences SubPc properties. For instance, incorporating electron-withdrawing groups can enhance electron mobility and shift reduction potentials. [, ] Similarly, introducing specific axial ligands can lead to the formation of self-assembled structures like helicates and cages. [, ]

Q11: How does halogenation of SubPcs influence their performance in OPVs?

A11: Halogenation, particularly chlorination, of SubPcs can enhance their electron affinity, leading to higher open-circuit voltages (VOC) in OPV devices. This effect is attributed to the increased energy difference between the donor HOMO and the acceptor LUMO. []

Q12: What is the impact of peripheral substituents on the properties of SubPcs?

A12: Peripheral substituents can significantly influence the electronic properties and aggregation behavior of SubPcs. For example, incorporating fluorine atoms into the periphery can enhance electron-withdrawing ability, influencing the energy levels and optical properties. [, ]

Q13: What are some potential applications of SubPcs beyond OPVs?

A13: Besides OPVs, SubPcs show potential in various fields, including:

  • Sensing: Their sensitivity to metal ions makes them suitable for developing sensors for environmental monitoring and biological applications. [, ]
  • Bioimaging: Their strong fluorescence in the red/near-infrared region makes them attractive for bioimaging applications. []
  • Catalysis: The unique electronic properties of SubPcs and their derivatives suggest potential applications in catalysis, although further research is needed in this area. []

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